1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropan-1-amine;hydrochloride
Description
1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropan-1-amine hydrochloride (CAS: 1159737-11-7) is a bicyclic organic compound featuring a cyclopropane ring linked to an amine group and a 3-methyl-1,2,4-oxadiazole moiety via a methylene bridge. Its molecular weight is 175.62 g/mol, and it is typically supplied as a hydrochloride salt to enhance solubility and stability . The compound has been utilized as a building block in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors where the oxadiazole group acts as a bioisostere for ester or amide functionalities . However, commercial availability of this compound has been discontinued, as noted in supplier catalogs .
Properties
IUPAC Name |
1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c1-5-9-6(11-10-5)4-7(8)2-3-7;/h2-4,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJCJBMRRNJTIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2(CC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazole derivatives, which are present in the structure of this compound, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities.
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets, leading to their anti-infective properties.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of agricultural biological activities.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The structural uniqueness of 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropan-1-amine hydrochloride lies in its combination of a cyclopropane ring and a methyl-substituted oxadiazole. Key analogues include:
Key Observations :
- Substituent Effects : Replacing the methyl group on the oxadiazole with larger groups (e.g., isopropyl or cyclopentyl) increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Cyclopropane vs.
Physicochemical Properties
- Melting Points : While direct data for the target compound is unavailable, analogues with similar hydrochloride salts exhibit melting points ranging from 91–219°C. For example, compound 72 (a benzimidazole derivative with a 3-methyloxadiazole group) melts at 91–93°C, whereas compound 73 (with a pyridine moiety) melts at 217–219°C, highlighting the impact of aromaticity on thermal stability .
- Solubility: Hydrochloride salts generally improve water solubility, but the cyclopropane ring may reduce it compared to non-cyclic analogues like [1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]amine hydrochloride .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropan-1-amine; hydrochloride, and how can purity be optimized?
- Methodological Answer : Synthesis involves cyclopropanation of precursors, such as reacting a substituted phenylmagnesium bromide with cyclopropanecarboxaldehyde, followed by reduction and salt formation. Key parameters include temperature control (e.g., 0–5°C for Grignard reactions), solvent selection (e.g., THF or ethers for anhydrous conditions), and catalyst use (e.g., palladium for reductions). Post-synthesis, purification via column chromatography or recrystallization is essential. Characterization requires NMR (¹H/¹³C) and MS to confirm structural integrity and purity .
Q. How should researchers characterize this compound’s structural and physicochemical properties?
- Methodological Answer : Employ a combination of spectroscopic and analytical techniques:
- NMR : Assign peaks to confirm the cyclopropane ring (δ 1.0–2.0 ppm) and oxadiazole protons (δ 8.0–9.0 ppm).
- Mass Spectrometry (MS) : Verify molecular weight (e.g., M+H⁺ peak at m/z 211.73).
- HPLC/UPLC : Assess purity (>98% for pharmacological studies).
- X-ray crystallography : Resolve stereochemistry if applicable.
- Reference structural analogs (e.g., cyclopropane-containing oxadiazoles) for comparative analysis .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between this compound and structural analogs?
- Methodological Answer : Discrepancies often arise from substituent effects (e.g., methyl vs. cyclopropyl groups on the oxadiazole). To address this:
Perform docking studies to compare binding affinities to target proteins (e.g., enzymes or receptors).
Use isothermal titration calorimetry (ITC) to quantify thermodynamic interactions.
Conduct SAR (Structure-Activity Relationship) studies by synthesizing derivatives with varied substituents.
- For example, replacing the methyl group with a bulkier substituent may enhance lipophilicity and alter receptor binding .
Q. How can researchers design experiments to evaluate this compound’s metabolic stability and pharmacokinetics?
- Methodological Answer :
- In vitro assays : Use liver microsomes (human/rodent) to measure metabolic half-life (t₁/₂) and identify metabolites via LC-MS/MS.
- Plasma stability : Incubate the compound in plasma (37°C) and monitor degradation over 24 hours.
- Permeability assays : Employ Caco-2 cell monolayers to predict intestinal absorption.
- In vivo studies : Administer the compound to animal models and collect plasma/tissue samples for bioavailability analysis.
- Compare results with structurally related compounds (e.g., oxadiazole derivatives) to identify metabolic hotspots .
Q. What experimental approaches validate target engagement in cellular models?
- Methodological Answer :
Fluorescence polarization assays : Measure displacement of fluorescent ligands from target proteins.
Western blotting : Assess downstream signaling markers (e.g., phosphorylation levels).
CRISPR/Cas9 knockout : Confirm specificity by observing activity loss in target-deficient cells.
Cryo-EM/X-ray crystallography : Resolve compound-target complexes to identify binding motifs.
- For example, the cyclopropane ring’s strain energy may enhance binding to rigid protein pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
